Cinnolin-7-amine
Overview
Description
Cinnolin-7-amine is a heterocyclic aromatic amine, part of the cinnoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnolin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche synthesis is a well-known method for constructing cinnoline derivatives. This involves the condensation of 2-aminoacetophenone with hydrazine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for achieving these goals .
Chemical Reactions Analysis
Types of Reactions: Cinnolin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cinnolin-7-one, while reduction can yield dihydrothis compound .
Scientific Research Applications
Cinnolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of cinnolin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
Cinnolin-7-amine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Cinnolin-4-amine: Another member of the cinnoline family with different substitution patterns.
Quinoline: A related nitrogen-containing heterocycle with a different ring structure.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Properties
IUPAC Name |
cinnolin-7-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCIEYFFNCPRNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633793 | |
Record name | Cinnolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-70-9 | |
Record name | Cinnolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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